1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that combines several functional groups, including a triazole ring, a piperidine ring, and phenyl groups
Preparation Methods
The synthesis of 1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the phenylpropanoyl group. The triazole ring is then formed through a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Cyclization: The formation of the triazole ring itself is a cyclization reaction, which can be catalyzed by acids or bases.
Scientific Research Applications
1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-methyl-4-phenyl-3-[1-(3-phenylpropanoyl)piperidin-3-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with similar compounds, such as:
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Both compounds have a phenyl group and a nitrogen-containing ring, but MPTP is known for its neurotoxic effects and use in Parkinson’s disease research.
1-methyl-3-propyl-4-(p-chlorophenyl)piperidine: This compound is a dopamine reuptake inhibitor and has been studied for its potential in treating cocaine addiction.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(3-phenylpropanoyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-25-23(29)27(20-12-6-3-7-13-20)22(24-25)19-11-8-16-26(17-19)21(28)15-14-18-9-4-2-5-10-18/h2-7,9-10,12-13,19H,8,11,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPRBCYHNHGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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